![molecular formula C8H16N2O B062708 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one CAS No. 181576-27-2](/img/structure/B62708.png)
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one, also known as DMPE, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DMPE is a piperazine derivative and is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been found to exhibit antioxidant activity, making it a potential candidate for the development of antioxidant drugs. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one in lab experiments is its versatility. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one can be easily modified to yield a variety of derivatives, making it a useful building block in the synthesis of various compounds. Additionally, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one is relatively easy to synthesize, making it a cost-effective option for lab experiments.
One limitation of using 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one in lab experiments is its potential toxicity. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one may have limited solubility in certain solvents, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one. One potential direction is the development of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one derivatives with enhanced antitumor activity. Another potential direction is the development of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one derivatives with improved solubility and lower toxicity. Additionally, research could be conducted to further elucidate the mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one and its derivatives.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one can be achieved through various methods. One commonly used method involves the reaction of 2,6-dimethylpiperazine with ethyl chloroacetate, followed by hydrolysis to yield 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one. Another method involves the reaction of 2,6-dimethylpiperazine with ethyl bromoacetate, followed by reduction with sodium borohydride to yield 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one has been shown to have antimicrobial activity, making it a potential candidate for the development of antibiotics.
Eigenschaften
CAS-Nummer |
181576-27-2 |
---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-(2,6-dimethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-4-9-5-7(2)10(6)8(3)11/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
GMIYNBYIVKBBTO-UHFFFAOYSA-N |
SMILES |
CC1CNCC(N1C(=O)C)C |
Kanonische SMILES |
CC1CNCC(N1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.